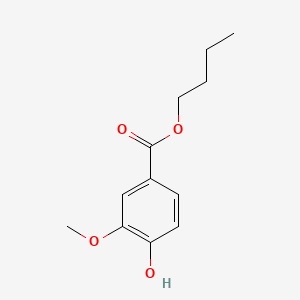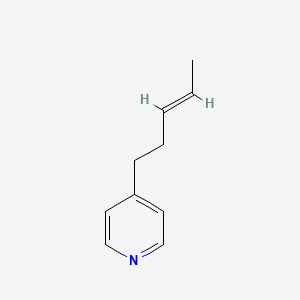
1-Amidino-3-(3-carboxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The amidino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Succinic acid and guanylurea.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Amidino-3-(3-carboxypropyl)urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes that are involved in the synthesis and metabolism of guanidino compounds.
Pathways Involved: It participates in biochemical pathways related to the metabolism of amino acids and nucleotides.
Comparaison Avec Des Composés Similaires
1-Amidino-3-(3-carboxypropyl)urea can be compared with other similar compounds such as:
Propriétés
Formule moléculaire |
C6H12N4O3 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
4-(diaminomethylidenecarbamoylamino)butanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13) |
Clé InChI |
JWHFOLCKXAISQP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CNC(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


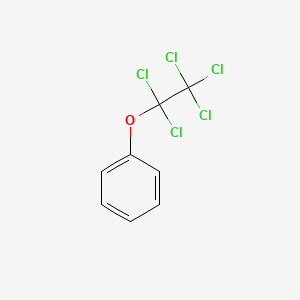
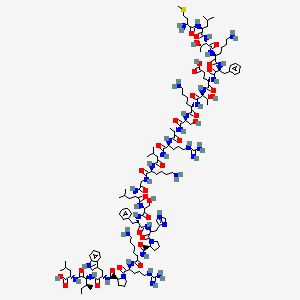

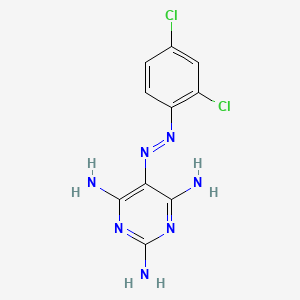
![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
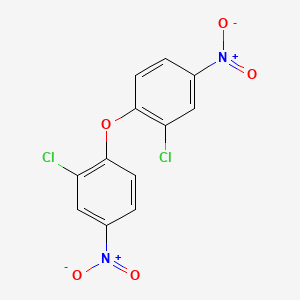
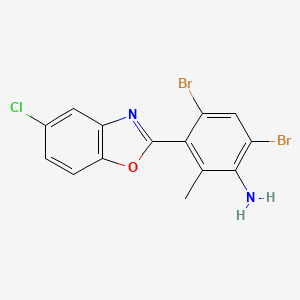
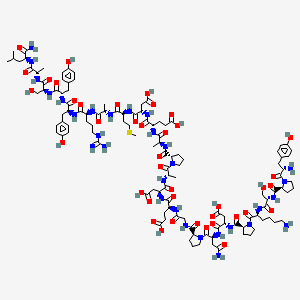
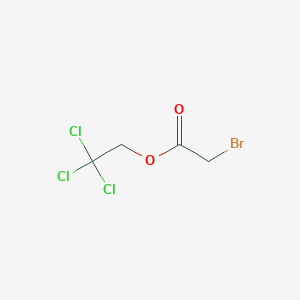
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
